5-Fluoro-2-nitrobenzene-1-sulfonamide

Description

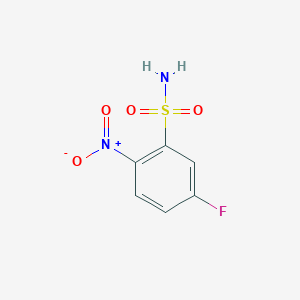

5-Fluoro-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the 5-position, a nitro group at the 2-position, and a sulfonamide moiety at the 1-position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.

Properties

IUPAC Name |

5-fluoro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGRKTFEHNKVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This process can be carried out in a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . The reaction conditions include the use of nitric acid, controlled temperature, and optimized residence time to achieve the desired product with minimal byproducts .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Nitration: Mixed acid (nitric acid and sulfuric acid) under controlled temperature.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

Reduction: 5-fluoro-2-aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-nitrobenzene-1-sulfonamide is primarily studied for its potential as a drug candidate. Its applications include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, particularly against Escherichia coli and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| M. tuberculosis | 20 μg/mL |

The presence of the nitro group is critical for its antibacterial activity, as it can generate reactive oxygen species (ROS) upon reduction, which disrupt cellular processes in bacteria.

- Anticancer Activity : Research has demonstrated that this compound can inhibit human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. Its moderate potency against hCA IX suggests potential applications in treating hypoxia-induced cancers such as gliomas and mesotheliomas.

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it valuable in biological research:

- Mechanism of Action : The nitro group undergoes reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects, including enzyme inhibition.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial processes:

- Dyes and Pigments Production : It serves as an intermediate in the synthesis of dyes and pigments due to its sulfonamide group, which enhances solubility and reactivity in chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in vitro against several strains, showing promising results that warrant further exploration for developing new antibiotics.

Case Study 2: Anticancer Mechanism

In another study focusing on the inhibition of carbonic anhydrases, researchers evaluated various sulfonamides' effects on hCAs. The findings indicated that this compound exhibited moderate inhibition of hCA IX, suggesting potential therapeutic benefits in cancer treatment alongside existing therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By inhibiting this enzyme, the compound can interfere with the tumor’s ability to regulate pH, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs of 5-Fluoro-2-nitrobenzene-1-sulfonamide include halogenated and functionalized sulfonamides. Below is a comparative analysis based on substituent positions, molecular properties, and reactivity:

Table 1: Comparative Data of Sulfonamide Derivatives

*Note: Molecular weight for this compound is calculated based on its formula.

Biological Activity

5-Fluoro-2-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound features a sulfonamide functional group, a nitro group, and a fluorine atom attached to a benzene ring. The unique arrangement of these functional groups significantly influences its chemical reactivity and biological properties. The fluorine atom enhances lipophilicity and electron-withdrawing capacity, which are critical for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to various biological effects. For instance, sulfonamides are known to inhibit certain enzymes by mimicking substrates or altering enzyme conformation .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of sulfonamide derivatives, including this compound. In silico docking studies suggest that it may exhibit inhibitory activity against SARS-CoV-2 by forming hydrogen bonds with critical residues in viral proteins . Additionally, other sulfonamides have shown efficacy against various viruses, indicating a promising avenue for further exploration.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of several bacterial strains. The mechanism involves interference with bacterial folate synthesis pathways, akin to other sulfonamides . Comparative analysis indicates that this compound exhibits superior activity against certain pathogens compared to traditional sulfonamides.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases and α-glucosidases. Studies indicate that the presence of electron-withdrawing groups like fluorine enhances the inhibitory potential by facilitating stronger interactions with the active sites of these enzymes . The following table summarizes the IC50 values for different enzyme targets:

Study on Antiviral Properties

In a recent study focused on sulfonamides as potential inhibitors of SARS-CoV-2, researchers synthesized various derivatives and evaluated their docking scores against viral proteins. The findings suggest that modifications in the sulfonamide structure can significantly enhance antiviral activity, with some compounds displaying docking scores indicative of strong binding affinity .

Antimicrobial Efficacy Evaluation

Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed that this compound inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.